

2,4-Dimethylnicotinamide CAS number and structure

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Compound of Interest

Compound Name: 2,4-Dimethylnicotinamide

CAS No.: 72692-96-7

Cat. No.: B1628935

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Technical Monograph: [2,4-Dimethylnicotinamide](#)

CAS Registry Number: 72692-96-7 IUPAC Name: 2,4-Dimethylpyridine-3-carboxamide^[1]

Part 1: Executive Technical Summary

2,4-Dimethylnicotinamide (2,4-DMN) is a specialized pyridine derivative utilized primarily as a regiospecific intermediate in the synthesis of bioactive small molecules. Unlike its more common isomer, N,N-dimethylnicotinamide (which functions as a solubility enhancer and hydrotrope), 2,4-DMN serves as a core structural scaffold in medicinal chemistry. Its substitution pattern—featuring methyl groups flanking the amide functionality at the C2 and C4 positions—provides steric protection to the amide bond while modulating the electronic properties of the pyridine ring.

This compound is critical in the development of Type II kinase inhibitors, particularly those targeting the VEGF (Vascular Endothelial Growth Factor) and PDGF (Platelet-Derived Growth Factor) pathways. The steric bulk of the C2/C4 methyl groups forces orthogonal orientation of

the amide relative to the pyridine plane, a conformational lock often required for optimal binding in the ATP-binding pocket of tyrosine kinases.

Part 2: Chemical Identity & Physicochemical Profile

The precise identification of 2,4-DMN is essential to avoid confusion with its isomers (e.g., 2,6-dimethylnicotinamide or N,N-dimethylnicotinamide).

Table 1: Chemical Specification Data

Parameter	Specification
CAS Number	72692-96-7
IUPAC Name	2,4-Dimethylpyridine-3-carboxamide
Molecular Formula	C ₈ H ₁₀ N ₂ O
Molecular Weight	150.18 g/mol
SMILES	<chem>CC1=C(C(N)=O)C(C)=CC=N1</chem>
InChI Key	KVUOFVUTZOYXHS-UHFFFAOYSA-N
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calculated)	~3.4 (Pyridine N), ~14.5 (Amide)
LogP	0.62 (Predicted)

Part 3: Synthesis Protocols & Methodologies

High-purity synthesis of 2,4-DMN is challenging due to the difficulty of selectively methylating the pyridine ring at the 2 and 4 positions without obtaining mixtures of isomers. The most robust laboratory-scale method involves the conversion of 2,4-dimethylnicotinic acid.

Protocol A: Acid Chloride Activation (Laboratory Scale)

Rationale: This method ensures regiochemical integrity by starting from the commercially available 2,4-dimethylnicotinic acid, avoiding the complex purification required in de novo ring synthesis.

Reagents:

- Precursor: 2,4-Dimethylnicotinic acid (CAS 55314-30-2)
- Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
- Solvent: Dichloromethane (DCM) or Toluene
- Quench: Aqueous Ammonia (NH₄OH)

Step-by-Step Workflow:

- Activation: Charge a round-bottom flask with 2,4-dimethylnicotinic acid (1.0 eq) and anhydrous DCM (10 mL/g).
- Chlorination: Add Thionyl Chloride (1.5 eq) dropwise at 0°C under N₂ atmosphere. Add a catalytic amount of DMF (3-5 drops) to initiate the reaction.
- Reflux: Heat the mixture to reflux (40°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases.
- Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride intermediate (2,4-dimethylnicotinoyl chloride). Note: Do not isolate; moisture sensitive.
- Amidation: Re-dissolve the residue in anhydrous DCM. Cool to 0°C.[2]
- Quench: Slowly bubble anhydrous ammonia gas through the solution OR add dropwise to a stirred solution of 28% NH₄OH at 0°C.
- Isolation: Filter the precipitated solid. Wash with cold water to remove ammonium chloride byproducts. Recrystallize from Ethanol/Water.

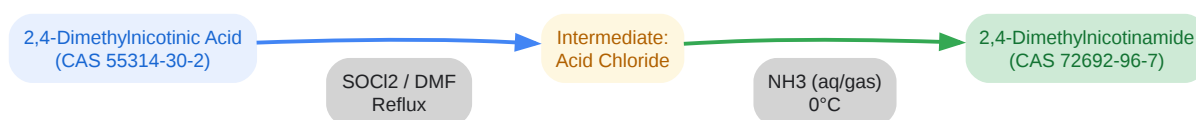
Protocol B: Hantzsch-Type Cyclization (Industrial Route)

Rationale: For kilogram-scale production, a multicomponent condensation is more cost-effective, though it requires rigorous fractional crystallization to remove the 2,6-isomer.

Pathway: Condensation of 3-aminocrotononitrile with acetylacetone (or equivalent diketone surrogates) often yields mixtures. Modern variations use enamine catalysis to direct the regioselectivity toward the 2,4-pattern.

Part 4: Visualization of Synthesis & Mechanism

The following diagram illustrates the chemical transformation from the nicotinic acid precursor to the final amide, highlighting the critical activation step.



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Figure 1: Synthetic pathway converting 2,4-dimethylnicotinic acid to the target amide via nucleophilic acyl substitution.

Part 5: Applications in Drug Discovery

2,4-Dimethylnicotinamide is not merely a passive intermediate; it is a pharmacophore used to modulate the "hinge-binding" region of kinase inhibitors.

Kinase Inhibition (VEGF/PDGF Pathways)

In the design of multi-kinase inhibitors (similar to the structural logic of Sorafenib or Regorafenib), the pyridine carboxamide core acts as a hydrogen bond donor/acceptor pair.

- Mechanism: The amide nitrogen (donor) and carbonyl oxygen (acceptor) interact with the hinge region of the kinase ATP-binding pocket (e.g., Cys919 in VEGFR2).
- Role of Methyl Groups: The methyl groups at C2 and C4 introduce atropisomerism or restricted rotation. This forces the amide group out of planarity with the pyridine ring. This

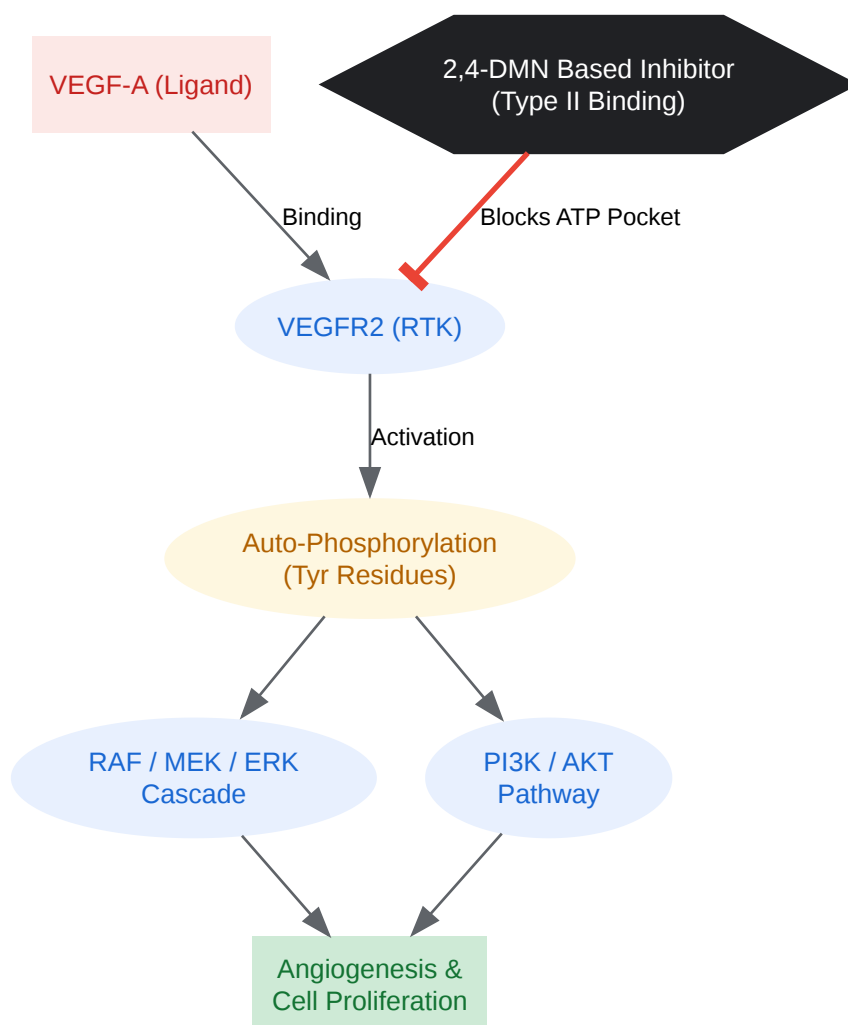
"twist" is energetically favorable for binding in the hydrophobic pocket of certain tyrosine kinases, improving selectivity over other kinases that require a planar ligand.

Agrochemical Intermediates

The compound serves as a precursor for sulfonylurea herbicides. The amide group can be dehydrated to a nitrile or reacted with sulfonyl isocyanates to form urea bridges common in ALS (acetolactate synthase) inhibitors.

Part 6: Biological Signaling Context

The following diagram details the VEGF signaling cascade, highlighting where inhibitors utilizing the **2,4-dimethylnicotinamide** scaffold intervene (Tyrosine Kinase Domain).



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Figure 2: Mechanism of Action. 2,4-DMN derivatives target the ATP-binding pocket of VEGFR2, blocking downstream angiogenic signaling.

References

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